2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S/c20-15-2-1-3-16(21)18(15)19(24)22-10-17(23)13-6-4-12(5-7-13)14-8-9-25-11-14/h1-9,11,17,23H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQBDVBBCPIITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-6-fluorobenzoic Acid
The benzamide core originates from 2-chloro-6-fluorobenzoic acid, synthesized via halogenation of toluene derivatives. In one approach, 2-chloro-6-fluorotoluene undergoes radical chlorination under UV light (metal halide lamp) at 150–180°C with phosphorus trichloride as a catalyst. Subsequent oxidation with potassium permanganate or CrO₃ yields the carboxylic acid.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, PCl₃, 150–180°C, UV light | 85% |
| Oxidation | KMnO₄, H₂SO₄, 90°C | 78% |
Conversion to Acid Chloride
The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-chloro-6-fluorobenzoyl chloride. Excess SOCl₂ is removed under vacuum to prevent side reactions.
Synthesis of the Amine Component: 2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine
Suzuki-Miyaura Coupling for Thiophene-Phenyl Linkage
The thiophene-substituted phenyl group is constructed via Suzuki-Miyaura coupling between 4-bromophenethyl alcohol and thiophene-3-boronic acid . Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in toluene/water mixtures enable efficient cross-coupling.
- Reactants : 4-Bromophenethyl alcohol (1 eq), thiophene-3-boronic acid (1.2 eq)
- Catalyst : Pd(PPh₃)₄ (0.05 eq)
- Solvent : Toluene/H₂O (3:1)
- Temperature : 90°C, 12 h
- Yield : 82%
Hydroxyl Group Protection and Amination
The hydroxyl group in the coupled product is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired reactions during subsequent steps. Reductive amination with ammonium acetate and sodium cyanoborohydride converts the ketone to the primary amine.
Deprotection :
- Reagent : Tetrabutylammonium fluoride (TBAF) in THF
- Yield : 89%
Amide Bond Formation
Coupling of Acid Chloride and Amine
The final step involves reacting 2-chloro-6-fluorobenzoyl chloride with the deprotected amine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | Et₃N (2 eq) |
| Temperature | 0°C → RT, 4 h |
| Yield | 76% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed by HPLC (>98%), and structure validation employs ¹H/¹³C NMR and HRMS .
Alternative Synthetic Routes
One-Pot Sequential Halogenation and Coupling
A patent describes a telescoped process where 2-fluoro-6-chlorotoluene is simultaneously chlorinated and coupled with thiophene derivatives using iron-based solid superacid catalysts (e.g., SO₄²⁻/Fe₃O₄). This method reduces intermediate isolation steps, improving overall yield (68% vs. 52% in stepwise approaches).
Enzymatic Amination
Emerging approaches use lipase enzymes (e.g., Candida antarctica) for enantioselective amidation under mild conditions (pH 7.5, 35°C), though yields remain moderate (55–60%).
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Competitive fluorination/chlorination at adjacent positions is mitigated by:
Stability of Hydroxyethylamine
The hydroxyethyl group is prone to elimination under acidic conditions. Solutions include:
Industrial-Scale Considerations
Patents highlight continuous flow reactors for chlorination and coupling steps, enhancing reproducibility and safety. For example, gas-phase chlorination in packed-bed reactors achieves 94% conversion with <1% over-chlorinated byproducts.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is , with a molecular weight of approximately 299.75 g/mol. The presence of chlorine and fluorine enhances its reactivity and biological activity, making it a candidate for further investigation in therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide exhibit significant antimicrobial activity. Studies have shown that derivatives of thiophene-based compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural features, such as the presence of thiophene rings, contribute to their effectiveness against microbial pathogens .
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Similar benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated promising results against human breast adenocarcinoma cell lines, indicating that the incorporation of specific substituents can enhance anticancer efficacy .
Neurological Disorders
The structural characteristics of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide position it as a potential therapeutic agent for neurological disorders. Its ability to interact with biological targets involved in neuropharmacology may lead to developments in treatments for conditions such as depression or anxiety.
Antioxidant Activity
Research into similar thiophene derivatives has also highlighted their antioxidant properties, which can play a critical role in combating oxidative stress-related diseases. Compounds with similar structures have shown significant inhibition of free radicals, suggesting that 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide may possess similar protective effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and thiophenyl groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Comparison
Crystallographic and Computational Tools
For example, Mercury’s packing similarity analysis could compare the target’s crystal structure (if available) with analogues like the patent compound in , focusing on halogen bonding or π-stacking interactions .
Key Differentiators and Research Implications
- Thiophene vs.
- Hydroxyethylamine Side Chain : This moiety is absent in most analogues, suggesting unique solubility or hydrogen-bonding capabilities that could influence bioavailability or target engagement.
- Synthetic Scalability : The patent compound’s 90% yield via benzoyl chloride coupling implies that similar routes could be optimized for the target compound, despite its more complex side chain.
Biological Activity
2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity profiles of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name: 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
- Molecular Formula: C₁₅H₁₅ClFNO₂S
- Molecular Weight: 327.8 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClFNO₂S |
| Molecular Weight | 327.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-chloro-6-fluoroaniline. Key steps include:
- Formation of an intermediate via reaction with thiophene derivatives.
- Acylation and reduction processes to yield the final product.
- Optimized reaction conditions to enhance yield and purity are crucial in industrial settings.
The biological activity of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound's structure allows it to modulate these targets, influencing various biological pathways including:
- Signal Transduction : The compound may alter signal transduction pathways, impacting cellular responses.
- Gene Expression : It could affect gene expression through modulation of transcription factors.
- Metabolic Regulation : Potential effects on metabolic pathways might contribute to its biological activity.
Biological Activity and Case Studies
Recent studies have explored the biological activities of this compound, highlighting its potential in various therapeutic areas:
- Antitumor Activity : Research indicates that compounds similar in structure exhibit significant antitumor effects, with some patients showing prolonged survival rates when treated with related benzamide derivatives .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies have shown that derivatives containing thiophene rings can exhibit moderate antibacterial and antifungal activities .
- Inhibition of Kinase Activity : Similar compounds have been investigated for their ability to inhibit certain kinases involved in cancer progression, demonstrating moderate to high potency in enzyme assays .
Research Findings Summary
A comprehensive review of literature reveals various aspects of the biological activity associated with this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide, considering its complex substituents?
- Methodological Answer : Multi-step synthesis is typically required, starting with the preparation of intermediates such as the thiophene-phenyl ethanolamine core. Key steps include:
- Amide Coupling : Use coupling agents like HATU or EDCI with DMF as a solvent to link the benzoyl chloride moiety to the hydroxyethylamine intermediate.
- Halogenation : Chloro and fluoro groups are introduced via electrophilic substitution or nucleophilic displacement under controlled temperatures (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product with ≥95% purity.
Q. How can spectroscopic techniques confirm the compound’s structure and purity?
- Methodological Answer :
- NMR : and NMR should resolve peaks for the thiophene ring (δ 6.8–7.2 ppm), aromatic protons (δ 7.3–8.1 ppm), and hydroxyethyl group (δ 3.5–4.2 ppm). NMR confirms fluorine substitution .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) validates spatial arrangement, as demonstrated for analogous fluorinated benzamides .
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion verification .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates to measure IC values.
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .
Advanced Research Questions
Q. How can computational methods predict pharmacokinetic properties and binding interactions?
- Methodological Answer :
- ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The hydroxyethyl group may enhance solubility but reduce metabolic stability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with targets like kinase domains or GPCRs. The thiophene-phenyl moiety likely engages in π-π stacking .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (pH 7.4, 37°C) to rule out variability .
- Meta-Analysis : Compare data across cell lines (e.g., primary vs. immortalized) using ANOVA and post-hoc Tukey tests to identify model-specific biases .
- Off-Target Screening : Utilize proteome-wide affinity chromatography to detect unintended interactions .
Q. How can environmental fate studies assess ecological risks of this compound?
- Methodological Answer :
- Degradation Kinetics : Monitor hydrolysis (pH 2–12) and photolysis (UV-Vis irradiation) to estimate half-life in water/soil. The thiophene ring may resist biodegradation .
- Toxicity Profiling : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Bioaccumulation : Calculate BCF (bioconcentration factor) via octanol-water partitioning (logK) .
Q. What catalytic systems improve yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) reduce reaction time and improve scalability .
- Microwave Assistance : Accelerate amide coupling steps (30 min at 100°C vs. 24 hrs conventional) .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
